molecular formula C15H21N3O4S B2602756 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide CAS No. 1105215-08-4

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide

Cat. No.: B2602756
CAS No.: 1105215-08-4
M. Wt: 339.41
InChI Key: VUVYSNRMJFSVLW-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an isothiazolidine ring with a dioxido functional group, a methyl-substituted phenyl ring, and a propyloxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide typically involves multiple steps:

    Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized through the reaction of a suitable thiol with an appropriate amine under oxidizing conditions to introduce the dioxido functional group.

    Attachment of the Methyl-Substituted Phenyl Ring: This step involves the coupling of the isothiazolidine intermediate with a methyl-substituted phenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Propyloxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and a suitable amine to form the propyloxalamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido functional group or reduce other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-propyloxalamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-7-16-14(19)15(20)17-13-10-12(6-5-11(13)2)18-8-4-9-23(18,21)22/h5-6,10H,3-4,7-9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVYSNRMJFSVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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